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CAS No.: 12053-87-1

Cat. No.: B14723751

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Copper-Indium (Cu-

In) alloys in low-temperature soldering applications. The information is intended to guide

researchers and professionals in the development and characterization of reliable solder joints

for temperature-sensitive electronic components.

Introduction to Cu-In Alloys for Low-Temperature
Soldering
Low-temperature soldering is a critical technology for the assembly of electronic devices

containing temperature-sensitive components, with processes generally operating below

180°C.[1] Traditional lead-free solders, such as tin-silver-copper (SAC) alloys, require peak

reflow temperatures between 230°C and 250°C, which can induce thermal stress and damage

to delicate components.[1] The incorporation of indium (In) and copper (Cu) into solder alloys

offers a promising solution for reducing soldering temperatures while maintaining or even

enhancing the mechanical and thermal properties of the solder joint.
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Indium is a key element in lowering the melting point of solder alloys.[1] The addition of copper

contributes to improved wetting characteristics and can enhance the mechanical properties of

the solder.[2] Furthermore, copper helps in reducing the growth rate of intermetallic compounds

(IMCs), which is beneficial for long-term joint reliability. The combination of these elements

allows for the creation of robust solder joints at lower process temperatures, mitigating issues

like component warpage and reducing energy consumption.[1]

Quantitative Data on Cu-In Solder Alloys
The following tables summarize key quantitative data for various solder alloys, including those

containing copper and indium, to facilitate comparison.

Table 1: Physical and Thermal Properties of Selected Solder Alloys

Solder Alloy
Composition (wt%)

Melting Point (°C)
Thermal
Conductivity
(W/m·K)

Coefficient of
Thermal Expansion
(CTE) (ppm/°C)

Sn63/Pb37 (for

comparison)
183 50 24.5

Sn96.5/Ag3.0/Cu0.5

(SAC305)
217 - 220 58 21.8

Sn42/Bi58 138 - -

In-48Sn 118 - -

In-Sn-2.0Cu - - -

In-Sn-8.0Cu - - -

Sn-40Bi-0.1Cu - - -

Note: Data for some Cu-In alloys are not readily available in a consolidated format. The table

will be updated as more comprehensive data is published.

Table 2: Mechanical Properties of Selected Solder Alloys
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Solder Alloy Composition (wt%) Shear Strength (MPa)

Sn63/Pb37 (for comparison) ~45.5

Sn96.5/Ag3.0/Cu0.5 (SAC305) ~59

In-Sn-2.0Cu/Cu joint 16.5

Sn-40Bi-0.1Cu -

Experimental Protocols
This section provides detailed protocols for key experiments related to the application of Cu-In

alloys in low-temperature soldering.

Substrate Preparation
Proper substrate preparation is crucial for achieving good wetting and a reliable solder joint.

The following protocol is for preparing copper substrates:

Mechanical Cleaning: Begin by mechanically cleaning the copper substrate to remove any

surface contaminants and oxides. This can be achieved by polishing with a series of silicon

carbide (SiC) papers with progressively finer grit sizes (e.g., 600, 800, 1200 grit).

Chemical Cleaning: Following mechanical polishing, immerse the substrates in a solution of

10% hydrochloric acid (HCl) for approximately 20-30 seconds to remove any remaining

oxide layers.

Rinsing and Drying: Thoroughly rinse the substrates with deionized (DI) water and then dry

them using a stream of nitrogen or clean, compressed air.

Storage: If not used immediately, store the cleaned substrates in a desiccator or a nitrogen-

purged environment to prevent re-oxidation.

Solder Paste Application
Solder paste is typically applied to the substrate using a stencil printing process.
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Stencil Selection: Choose a stainless steel stencil with an appropriate thickness, typically

ranging from 0.10mm for fine-pitch components to 0.20mm for larger components.[3] The

aperture design should be optimized for the specific land pattern on the printed circuit board

(PCB). A common recommendation for fine-pitch components is a 5-15% reduction in

aperture area to prevent solder bridging.[4]

Solder Paste Handling: Before use, allow the refrigerated solder paste to reach ambient

temperature for at least 2 hours to prevent moisture condensation.[5]

Printing Process: Align the stencil with the pads on the substrate. Apply a bead of solder

paste along one edge of the stencil. Use a squeegee to spread the paste across the stencil

with a single, smooth stroke, filling the apertures.

Stencil Removal: Carefully lift the stencil vertically to leave well-defined solder paste deposits

on the substrate pads.

Low-Temperature Reflow Soldering Profile
A carefully controlled reflow profile is essential for creating high-quality solder joints. The

following is a typical profile for low-temperature solders, which should be adapted based on the

specific solder paste and components being used.

Preheat Zone:

Ramp Rate: 1-3°C/second.

Purpose: Gradually raises the temperature of the assembly to prevent thermal shock to

the components.

Soak Zone:

Temperature: 100-150°C.

Time: 60-120 seconds.

Purpose: Allows the entire assembly to reach a uniform temperature and activates the flux

in the solder paste to remove oxides.
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Reflow Zone:

Peak Temperature: Typically 20-40°C above the liquidus temperature of the solder alloy.

For many low-temperature alloys, this will be in the range of 170-190°C.[6]

Time Above Liquidus (TAL): 30-90 seconds.[5]

Purpose: Melts the solder, allowing it to wet the pads and component leads and form the

solder joint.

Cooling Zone:

Ramp Rate: 1-4°C/second.[5]

Purpose: Rapidly cools the assembly to solidify the solder and form a fine-grained

microstructure, which generally improves the mechanical properties of the joint.

Solder Joint Characterization
Shear testing is a common method to evaluate the mechanical strength of solder joints.

Specimen Preparation: Prepare lap shear specimens by soldering two metal substrates

(e.g., copper coupons) together with the Cu-In solder alloy, following the protocols for

substrate preparation, solder application, and reflow. The overlap area should be consistent

for all samples.

Testing Machine: Use a universal testing machine (UTM) equipped with grips to hold the

specimen.

Test Procedure:

Secure the specimen in the grips of the UTM, ensuring proper alignment to apply a pure

shear force.

Apply a tensile load to the specimen at a constant crosshead speed (e.g., 1.3 mm/min as

specified in some ASTM standards for plastics, which can be adapted).[7]

Record the load as a function of displacement until the solder joint fails.
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Data Analysis: The shear strength is calculated by dividing the maximum load at failure by

the bonded area of the solder joint.

SEM analysis provides detailed information about the microstructure of the solder joint,

including the intermetallic compound (IMC) layer.

Sample Cross-Sectioning: Carefully cut a cross-section of the solder joint using a low-speed

diamond saw.

Mounting: Mount the cross-sectioned sample in an epoxy resin.

Grinding and Polishing:

Grind the sample using a series of SiC papers with decreasing grit size (e.g., 600, 800,

1200).

Polish the sample with diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm,

1 µm) on a polishing cloth.

A final polishing step with a colloidal silica suspension may be used to achieve a mirror-

like finish.

Etching (Optional): To reveal the microstructure more clearly, the sample can be etched with

a suitable chemical etchant. For Sn-based solders, a solution of 2% HCl in ethanol can be

effective.

SEM Imaging:

Ensure the sample is clean and dry.

Coat the sample with a thin layer of a conductive material (e.g., gold or carbon) if it is not

sufficiently conductive.

Place the sample in the SEM chamber.

Use backscattered electron (BSE) imaging to observe the different phases within the

solder joint, as the contrast in BSE images is sensitive to the atomic number of the
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elements.[3] This is particularly useful for visualizing the IMC layer at the solder/substrate

interface.

Visualizations
Experimental Workflow for Low-Temperature Soldering
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Caption: Experimental workflow for low-temperature soldering using Cu-In alloys.
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Advantages of Low-Temperature Soldering with Cu-In
Alloys

Alloy Composition Soldering Process
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Caption: Logical relationship of benefits derived from using Cu-In alloys for low-temperature

soldering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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